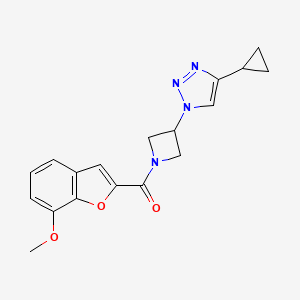![molecular formula C18H15Cl3N2O B2778277 5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-48-5](/img/structure/B2778277.png)
5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a benzyl group (a phenyl ring attached to a methylene group) which is dichlorinated, indicating the presence of two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole ring, the phenyl ring, and the dichlorobenzyl group would all contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, reactions at the benzylic position are common and can include free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The compound’s unique structure suggests applications in organic synthesis and catalysis:
- Heck Coupling Catalyst : Consider using it as a catalyst in Heck coupling reactions. Palladacycle catalysts, like this compound, are effective in various carbon-carbon bond-forming reactions .
Computational Chemistry and Molecular Modeling
Understanding the compound’s interactions at the molecular level is crucial:
- Molecular Simulation Studies : Perform computational studies to explore its binding interactions with specific protein targets. For instance, investigate its binding to Leishmania major PTR1 (LmPTR1), a potential antiparasitic target .
Crystallography and Solid-State Chemistry
Characterize the compound’s crystal structure and explore its properties:
- X-ray Crystallography : Determine its crystal structure to gain insights into its packing arrangement and intermolecular interactions .
Biocides and Industrial Applications
Consider its potential use in industrial applications:
- Biocidal Properties : Investigate whether it can serve as a biocide due to its chlorinated structure. Biocides are used to control microbial growth in various settings .
Propiedades
IUPAC Name |
5-chloro-4-[(2,4-dichlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c1-23-18(21)15(17(22-23)12-5-3-2-4-6-12)11-24-10-13-7-8-14(19)9-16(13)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITPQGVSDJVYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

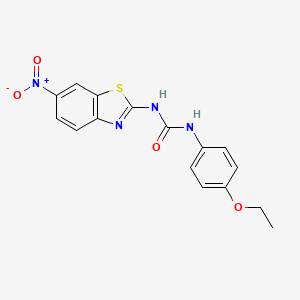
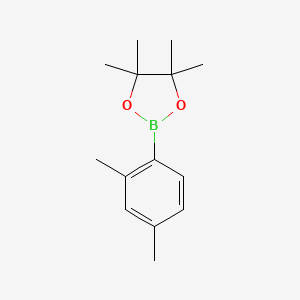
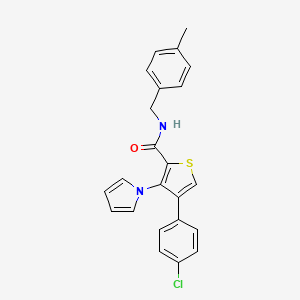

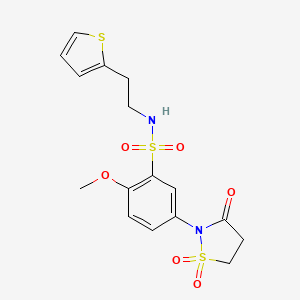
![N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778202.png)
![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)
![6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2778204.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2778206.png)
![5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B2778209.png)



